



Application Notes and Protocols for Cabotegravir Sample Extraction Using a Deuterated Standard

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Compound of Interest		
Compound Name:	Cabotegravir-d5	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Cabotegravir from biological matrices for quantitative analysis, with a specific focus on methods employing a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as **Cabotegravir-d5**, is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following sections detail three commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Dried Blood Spot (DBS) extraction. Each section includes a detailed experimental protocol, a summary of quantitative data from published methods, and a visual workflow diagram.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant.

Quantitative Data Summary



Parameter	Reported Values	Reference
Linearity Range	2.5–15 μg/mL	[1]
Deuterated Standard	[2H3]-CAB	[2]
Recovery	99% for Cabotegravir, 102% for IS	[2]
Intra-day Precision (%RSD)	< 0.5%	[1]
Inter-day Precision (%RSD)	Not Reported	
Accuracy	101% (within-day and between-day)	[2]

Experimental Protocol: Protein Precipitation

Materials:

- Human plasma (K2EDTA)
- · Cabotegravir certified reference standard
- Cabotegravir deuterated internal standard (e.g., [2H3]-CAB) stock solution
- Methanol (HPLC grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the Cabotegravir deuterated internal standard working solution.
- Add 300 μL of ice-cold methanol to precipitate the plasma proteins.



- · Vortex the mixture vigorously for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase.
- Vortex briefly and inject a suitable volume (e.g., 5-10 μL) into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation



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Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE offers a higher degree of sample clean-up compared to PPT.

Quantitative Data Summary

Parameter	Reported Values	Reference
Linearity Range	2–1000 ng/mL	[3]
Deuterated Standard	Cabotegravir D5 (CBT-D5)	[3]
Recovery (%CV)	7.71% at four QC levels	[3]
Intra-day Accuracy	97-106%	[3]
Inter-day Accuracy	98-103%	[3]



Experimental Protocol: Liquid-Liquid Extraction

Materials:

- Human plasma (K3EDTA)
- Cabotegravir certified reference standard
- Cabotegravir-D5 (CBT-D5) internal standard stock solution (e.g., 7095.24 ng/mL)
- 0.1% Formic acid buffer
- Tert-butyl methyl ether (MTBE)
- Glass test tubes (15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Transfer 250 μL of plasma into a 15 mL glass test tube.[4]
- Add 25 μL of the CBT-D5 internal standard solution.[4]
- Vortex the mixture for 20 seconds.[4]
- Add 100 μL of 0.1% formic acid buffer and agitate for 10 minutes.[4]
- Add 5 mL of tert-butyl methyl ether and vortex vigorously for 20 minutes at 200 rpm.[4]
- Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.[4]
- Carefully transfer the upper organic layer (approximately 4.0 mL) to a clean glass test tube.
 [4]



- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C for 25 minutes.[4]
- Reconstitute the residue in 500 μ L of the mobile phase and vortex for 3 minutes at 3000 rpm. [4]
- Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.[4]

Workflow Diagram: Liquid-Liquid Extraction



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Liquid-Liquid Extraction Workflow

Dried Blood Spot (DBS) Extraction

Dried blood spot analysis is a minimally invasive sampling method that offers advantages in terms of sample collection, storage, and transportation. The extraction from DBS typically involves punching out a small disc from the spot followed by solvent extraction.

Quantitative Data Summary

Parameter	Reported Values	Reference
Linearity Range	25–20,000 ng/mL	[5]
Deuterated Standard	Cabotegravir-15N, 13C, 2H2 (CAB-IS)	[5]
Intra-assay Precision (%CV)	4.70 - 10.7%	[3]
Inter-assay Precision (%CV)	4.93 - 10.8%	[3]
Intra-assay Accuracy	0.940 - 11.5%	[3]
Inter-assay Accuracy	0.674 - 7.95%	[3]



Experimental Protocol: Dried Blood Spot Extraction

Materials:

- · Dried blood spot cards with spotted whole blood
- Cabotegravir-15N, 13C, 2H2 (CAB-IS) internal standard solution
- Methanol
- Manual DBS punch (3 mm)
- 96-well plate
- Plate shaker
- Nitrogen evaporator
- Reconstitution solution (1 mg/mL EDTA in 1:3 acetonitrile:water with 0.1% formic acid, pH adjusted to 8.0)

Procedure:

- Punch a 3 mm disc from the dried blood spot card into a well of a 96-well plate.[5]
- Add 25 μL of the CAB-IS solution to each well.[5]
- Add 500 μL of methanol to each well.[5]
- Seal the plate and incubate with shaking for 30 minutes.
- Transfer 450 μL of the extracted material to a new 96-well plate.[5]
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 200 μL of the reconstitution solution.[5]
- Inject 5 μL of the reconstituted sample into the LC-MS/MS system for analysis.



Workflow Diagram: Dried Blood Spot Extraction



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Dried Blood Spot Extraction Workflow

Note on Solid-Phase Extraction (SPE): While SPE is a common and powerful technique for sample clean-up, a specific, detailed protocol for the extraction of Cabotegravir using a deuterated internal standard was not prominently available in the reviewed literature. Researchers interested in developing an SPE method would need to perform method development and optimization, likely using a reversed-phase or mixed-mode cation exchange sorbent.

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